2-[(2-Methoxyphenyl)methyl]pyrrolidine hydrochloride

Catalog No.
S13987896
CAS No.
1079651-42-5
M.F
C12H18ClNO
M. Wt
227.73 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[(2-Methoxyphenyl)methyl]pyrrolidine hydrochlori...

CAS Number

1079651-42-5

Product Name

2-[(2-Methoxyphenyl)methyl]pyrrolidine hydrochloride

IUPAC Name

2-[(2-methoxyphenyl)methyl]pyrrolidine;hydrochloride

Molecular Formula

C12H18ClNO

Molecular Weight

227.73 g/mol

InChI

InChI=1S/C12H17NO.ClH/c1-14-12-7-3-2-5-10(12)9-11-6-4-8-13-11;/h2-3,5,7,11,13H,4,6,8-9H2,1H3;1H

InChI Key

XPYRDYGDKSQICS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CC2CCCN2.Cl

2-[(2-Methoxyphenyl)methyl]pyrrolidine hydrochloride is a chemical compound characterized by its unique structure, which consists of a pyrrolidine ring bonded to a 2-methoxyphenyl group. Its molecular formula is C12H18ClNOC_{12}H_{18}ClNO and it has a molecular weight of approximately 227.73 g/mol. The compound exists as a hydrochloride salt, enhancing its solubility in aqueous solutions, which is beneficial for various applications in research and industry. The IUPAC name for this compound is 2-[(2-methoxyphenyl)methyl]pyrrolidine; hydrochloride, and it is identified by the CAS number 1079651-42-5.

  • Oxidation: The methoxy group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.
  • Reduction: The aromatic ring may be reduced under catalytic hydrogenation conditions.
  • Substitution: The methoxy group can be replaced by other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
  • Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
  • Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in polar aprotic solvents.

Major Products Formed

  • Oxidation Products: 2-formylphenylmethylpyrrolidine or 2-carboxyphenylmethylpyrrolidine.
  • Reduction Products: 2-(2-methoxycyclohexyl)methylpyrrolidine.
  • Substitution Products: 2-(2-alkoxyphenyl)methylpyrrolidine derivatives.

Research indicates that 2-[(2-Methoxyphenyl)methyl]pyrrolidine hydrochloride exhibits potential biological activities. It has been investigated for its role as a ligand in receptor binding studies, suggesting possible interactions with various biological targets. The compound may modulate the activity of specific receptors or enzymes, leading to diverse biological effects, although the exact pathways remain context-dependent.

General Synthesis Route

The synthesis of 2-[(2-Methoxyphenyl)methyl]pyrrolidine hydrochloride typically involves the reaction of 2-methoxybenzyl chloride with pyrrolidine in the presence of a base such as sodium hydroxide. This reaction is usually conducted in an organic solvent like dichloromethane or toluene under reflux conditions. The resultant product is treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production

In industrial settings, similar synthetic routes are employed but on a larger scale. Continuous flow reactors and automated systems may be utilized to enhance efficiency and yield. Purification methods, including recrystallization and chromatography, are crucial for ensuring product purity.

The compound finds various applications across multiple fields:

  • Chemistry: Serves as an intermediate in synthesizing complex organic molecules.
  • Biology: Explored for its pharmacological properties and potential therapeutic effects.
  • Medicine: Investigated for its possible roles in receptor interactions and drug development.
  • Industry: Used in developing new materials and chemical processes .

Studies have focused on the interactions of 2-[(2-Methoxyphenyl)methyl]pyrrolidine hydrochloride with biological systems. Its mechanism of action likely involves binding to specific receptors or enzymes, influencing their activity. This interaction can lead to various biological responses depending on the context of use .

Several compounds share structural similarities with 2-[(2-Methoxyphenyl)methyl]pyrrolidine hydrochloride, including:

  • Tramadol (R,R)-2-[ (dimethylamino) methyl]-1-(3-methoxyphenyl)cyclohexanol**
    • Similarity: Contains a methoxy group and exhibits analgesic properties.
    • Uniqueness: Tramadol has a more complex cyclohexanol structure and is primarily used as a pain reliever.
  • 2-(3-Fluoro-2-methoxyphenyl)methylpyrrolidine
    • Similarity: Contains a pyrrolidine ring and methoxy substituent.
    • Uniqueness: The presence of fluorine affects its reactivity and biological activity compared to the original compound.
  • N-substituted pyrrolidines
    • Similarity: General structural framework involving pyrrolidine rings.
    • Uniqueness: Variations in substituents lead to different pharmacological profiles.
Compound NameStructural FeaturesUnique Properties
TramadolMethoxy group, cyclohexanolAnalgesic properties
2-(3-Fluoro-2-methoxyphenyl)methylpyrrolidinePyrrolidine ring, fluorineEnhanced reactivity
N-substituted pyrrolidinesPyrrolidine frameworkDiverse pharmacological effects

These comparisons highlight the structural uniqueness of 2-[(2-Methoxyphenyl)methyl]pyrrolidine hydrochloride while illustrating its potential relevance in medicinal chemistry and pharmacology.

Nucleophilic Substitution Strategies for Pyrrolidine Core Functionalization

Nucleophilic substitution reactions are pivotal for introducing functional groups to the pyrrolidine core. The pyrrolidine ring’s secondary amine serves as a nucleophilic site, enabling alkylation or arylation under controlled conditions. For instance, the reaction of pyrrolidine derivatives with benzyl halides in the presence of a base facilitates the formation of N-alkylated products. However, over-alkylation remains a challenge, as tertiary amines exhibit increased nucleophilicity compared to primary amines.

A notable approach involves using phosphorus oxychloride (POCl₃) to activate hydroxyl groups on pyrrolidine precursors. In one protocol, 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol reacts with POCl₃ in toluene at 25°C, followed by the addition of diisopropylethylamine (DIPEA) to form a chlorinated intermediate. This method achieves a 75% yield when optimized at 105°C for 16 hours, with POCl₃ (1.5–6 equivalents) and DIPEA (1.0–8.0 equivalents). Such conditions prevent polysubstitution by modulating reagent stoichiometry and temperature.

Benzyl Group Introduction via Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions offer precision in attaching the 2-methoxybenzyl group to the pyrrolidine nitrogen. Ruthenium-based photoredox catalysts, such as [Ru(bpy)₃]Cl₂, enable radical-mediated C–N bond formation under blue light irradiation. For example, N-chlorosuccinimide (NCS) acts as both a chlorinating agent and an initiator in the cyclization of allene-bearing sulfonamides, yielding 2-(1-chlorovinyl)pyrrolidines with up to 52% efficiency.

Palladium catalysts also play a role in Suzuki-Miyaura couplings, though their application here is less documented. Alternative methods include zinc-mediated alkylations, where Et₂Zn facilitates the coupling of propargylamines with aryl halides in dichloromethane. These protocols highlight the versatility of transition metals in constructing complex pyrrolidine architectures.

Solvent System Optimization for Improved Reaction Efficiency

Solvent choice critically influences reaction kinetics and selectivity. Polar aprotic solvents like acetonitrile enhance nucleophilicity in SN2 reactions but may promote side reactions with tertiary amines. Conversely, nonpolar solvents such as toluene improve thermal stability during chlorination steps, as evidenced by the synthesis of pyrrolo[2,3-d]pyrimidine derivatives at 105°C.

A mixed solvent system of toluene and methyl formate (3:1 v/v) has been shown to optimize photoredox reactions, achieving a 36% yield in the synthesis of chlorovinylpyrrolidines. The table below summarizes solvent effects on key reactions:

SolventPolarityReaction TypeYield
TolueneNonpolarChlorination75%
AcetonitrilePolar aproticPhotoredox cyclization33%
Toluene/HCO₂CH₃MixedRadical-mediated coupling36%
DichloromethanePolar aproticZinc-mediated alkylation48%

Catalytic Asymmetric Synthesis of Chiral Pyrrolidine Derivatives

Enantioselective synthesis of pyrrolidine derivatives leverages chiral catalysts to control stereochemistry. Ruthenium complexes paired with bisoxazoline ligands induce asymmetry in photoredox reactions, achieving enantiomeric excess (ee) values up to 88% for 2-(1-chlorovinyl)pyrrolidines. The mechanism involves a nitrogen-centered radical (NCR) intermediate that undergoes stereoselective cyclization before chlorination.

Alternative methods include enzymatic resolution, though metal-catalyzed approaches dominate due to higher scalability. For example, titanium tetraisopropoxide (Ti(O-iPr)₄) facilitates asymmetric alkylation in dichloromethane, yielding pyrrolidinones with moderate ee.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

227.1076919 g/mol

Monoisotopic Mass

227.1076919 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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